molecular formula C8H14O B1593531 5-Octyn-3-ol CAS No. 53723-18-5

5-Octyn-3-ol

Cat. No.: B1593531
CAS No.: 53723-18-5
M. Wt: 126.2 g/mol
InChI Key: GGXQZVKQXYOPTF-UHFFFAOYSA-N
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Description

5-Octyn-3-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Its CAS Registry Number is 53723-18-5 . This molecule is characterized by a hydroxyl group at the third carbon and a triple bond between the fifth and sixth carbon atoms of an eight-carbon chain, making it a member of the alkynol family . This structure, featuring both a reactive alkyne and a hydroxyl group, makes it a versatile building block (synthon) in organic synthesis. Researchers can exploit the alkyne group for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create complex molecular architectures, heterocycles, and polymers. The presence of the hydroxyl group allows for further functionalization through esterification, etherification, or oxidation to ketones. While specific bioactivity data for this compound is limited in the available literature, studies on structurally similar alkynols highlight their broad research potential. For instance, the biosynthetic pathways of related compounds like 1-octen-3-ol are a subject of active investigation in fungal biochemistry . Furthermore, other alkynol isomers, such as 1-octyn-3-ol, are used in the development of asymmetric synthesis methodologies to produce enantiomerically enriched alcohols, which are crucial in pharmaceutical and fragrance research . Compounds in this class have also been studied for their utility as corrosion inhibitors in industrial processes . This compound is intended for research and development purposes in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-5-yn-3-ol
Source PubChem
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InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GGXQZVKQXYOPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968480
Record name Oct-5-yn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53723-18-5
Record name 5-Octyn-3-ol
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Record name Oct-5-yn-3-ol
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Record name oct-5-yn-3-ol
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Advanced Synthetic Methodologies for 5 Octyn 3 Ol and Congeners

Conventional Synthetic Pathways to Alkynols

Conventional methods for synthesizing alkynols have long been established, yet ongoing research continues to refine and improve upon these foundational reactions.

Mechanistic Studies of Alkyne Hydroxylation Reactions

The direct hydroxylation of alkynes is a fundamental transformation. One common method is the hydration of alkynes, which typically yields ketones or aldehydes. For instance, the hydration of alkynes can be catalyzed by strong acids and mercury(II) ions, leading to an enol intermediate that tautomerizes to a more stable ketone. The mechanism involves the electrophilic addition of the mercury(II) ion to the alkyne, forming a vinylic carbocation that is then attacked by water.

Another approach is hydroboration-oxidation, which results in anti-Markovnikov addition and produces aldehydes from terminal alkynes. The mechanism begins with the syn-addition of a borane (B79455) to the alkyne, followed by oxidation to replace the borane with a hydroxyl group, forming an enol that rearranges to the final carbonyl product.

While these methods typically produce carbonyl compounds, the synthesis of alkynols often involves the addition of an organometallic reagent to an aldehyde or ketone. For example, the synthesis of (R)-(+)-1-octyn-3-ol can be achieved through the asymmetric reduction of 1-octyn-3-one (B3050644).

Sequential Alkyne Reduction and Oxidative Functionalization Strategies

The controlled reduction of alkynes is a critical step in many synthetic routes. Alkynes can be reduced to alkanes using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. This reduction occurs in two steps, with the first step to the alkene being more exothermic. To stop the hydrogenation at the alkene stage, a less active catalyst such as the Lindlar catalyst is employed, which yields cis-alkenes. An alternative method for producing trans-alkenes involves using sodium or lithium metal in liquid ammonia.

Following reduction, oxidative functionalization can be employed. For instance, the Wacker-type oxidation of terminal olefins can lead to aldehydes with anti-Markovnikov selectivity. Gold-based catalysts have also been shown to be effective in cascade reactions involving the hydrogenation of a nitroaromatic compound followed by condensation with an aldehyde to form imines. These sequential strategies allow for the transformation of simple alkynes into more complex functionalized molecules.

Regioselective and Chemoselective Applications of Organometallic Reagents in Alkynol Generation

Organometallic reagents are indispensable for the regioselective and chemoselective synthesis of alkynols. The addition of organometallic reagents, such as Grignard or organolithium compounds, to aldehydes and ketones is a classic and effective method for forming C-C bonds and creating secondary and tertiary alcohols.

For the synthesis of 5-octyn-3-ol, a common approach involves the reaction of an appropriate organometallic reagent with an aldehyde. For example, the reaction of pentynyllithium with propanal would yield this compound. This reaction is highly regioselective, with the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon.

Chemoselectivity is crucial when other functional groups are present in the molecule. Protecting groups are often employed to prevent unwanted side reactions. For instance, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as a ketal before reacting the ester with a Grignard reagent. Silyl (B83357) ethers are commonly used to protect hydroxyl groups during reactions involving organometallic reagents.

Recent advancements have focused on developing catalytic systems that can achieve high chemo- and regioselectivity without the need for protecting groups. For example, visible-light-induced deboronative alkynylation allows for the coupling of alkyl trifluoroborates with alkynes while tolerating a wide range of functional groups like alkenes, aldehydes, and ketones.

Catalytic Innovations in this compound Synthesis

The development of novel catalytic systems has revolutionized the synthesis of alkynols, offering milder reaction conditions, higher efficiency, and greater selectivity.

Transition Metal-Catalyzed Cross-Coupling Methodologies Utilizing Terminal Alkynes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. Palladium catalysts are particularly popular due to their high activity and tolerance for various functional groups. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a prominent example.

In the context of alkynol synthesis, a terminal alkyne can be coupled with a suitable electrophile containing a hydroxyl group or a precursor. For instance, a copper-catalyzed cross-dehydrogenative coupling of secondary amides with terminal alkynes has been developed for the synthesis of ynamides. While not directly producing alkynols, this methodology highlights the potential for creating C-N bonds adjacent to a triple bond, which can be further functionalized.

Gold catalysts are also effective in activating alkynes for nucleophilic attack. Gold-catalyzed alkyne hydration, for example, proceeds through a vinyl-gold intermediate. Innovations in this area include alkyne trifunctionalization, where C-C, C-O, and C-N bonds are formed in a single pot reaction.

The following table summarizes some key transition metal-catalyzed reactions for alkyne functionalization:

Reaction Catalyst Reactants Product Reference
Sonogashira CouplingPalladium/CopperTerminal Alkyne, Aryl/Vinyl HalideSubstituted Alkyne
Suzuki-Miyaura CouplingPalladiumOrganoboron Compound, HalideCoupled Product
Heck ReactionPalladiumAlkene, Aryl/Vinyl HalideSubstituted Alkene
Alkyne HydrationGoldAlkyne, WaterKetone/Aldehyde

Development of Organocatalytic Systems for Alkynol Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. This approach often offers advantages in terms of cost, toxicity, and environmental impact.

For the synthesis of alkynols, organocatalysts can facilitate the enantioselective addition of nucleophiles to carbonyl compounds. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Michael additions. A cinchona-derived tertiary amine-thiourea-based bifunctional organocatalyst has been used for the asymmetric formal [3+2] cycloaddition of 3-isothiocyanato oxindoles and arylidene malonates.

Phosphine (B1218219) organocatalysis involves the nucleophilic addition of a phosphine to an electrophile, creating a reactive zwitterionic intermediate. This strategy has been applied to the Michael addition of β-ketoesters to activated alkenes with high enantioselectivity.

The table below highlights some examples of organocatalytic systems:

Catalyst Type Reaction Type Example Catalyst Reference
Amino AcidAldol/Michael AdditionProline
ThioureaCycloadditionCinchona-derived thiourea
PhosphineMichael AdditionTributylphosphine
PeptideAcyl TransferOligopeptide

Shuttle Catalysis and Mechanistic Investigations in Alkynol Synthesis

The general mechanism for the C-alkylation of a secondary alcohol with a primary alcohol via shuttle catalysis is depicted below:

Dehydrogenation: Both the primary and secondary alcohols are dehydrogenated in the presence of a metal catalyst to form the corresponding aldehyde and ketone, respectively. The catalyst is converted to its hydride form.

Condensation: The resulting aldehyde and ketone undergo a base-catalyzed aldol condensation to form an α,β-unsaturated ketone intermediate.

Hydrogenation: The metal hydride, generated in the first step, reduces the carbon-carbon double bond of the α,β-unsaturated ketone and then the carbonyl group to yield the final alkylated alcohol product.

Mechanistic investigations, often employing deuterium-labeling studies, have provided insight into the hydrogen transfer pathways. These studies support a hydrogen autotransfer mechanism and can help to elucidate the involvement of the metal center and any associated ligands in the process. For instance, research on manganese-catalyzed alkylations suggests that the dehydrogenation of the alcohol substrates is likely the rate-limiting step. While numerous catalysts based on precious metals like iridium, rhodium, and ruthenium have been effective, there is a growing focus on developing catalysts from more abundant and less toxic first-row transition metals such as manganese, iron, and nickel.

Biocatalytic and Chemoenzymatic Approaches for Alkynol Production

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for producing chiral alcohols. Enzymes, used either as isolated preparations or within whole-cell systems, can operate under mild conditions and exhibit remarkable stereoselectivity, which is crucial for the synthesis of enantiopure compounds.

Enantioselective Bioreduction of Alkynones using Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are highly valuable biocatalysts for the asymmetric synthesis of chiral alcohols. These enzymes catalyze the reduction of prochiral ketones to their corresponding secondary alcohols with high enantioselectivity. This approach is particularly effective for producing enantiopure alkynols. The synthesis of these chiral building blocks is of significant interest due to their application as pharmaceutical intermediates.

The general principle involves the ADH-mediated transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of an alkynone (an acetylenic ketone). To make the process catalytic, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated. This is often achieved using a coupled enzyme system, such as a glucose dehydrogenase (GDH) that oxidizes glucose while reducing the cofactor.

Research has demonstrated the successful enantioselective reduction of various alkynones using ADHs. For example, a novel alcohol dehydrogenase was found to be highly active in the reduction of 1-(4-methoxyphenyl)hex-3-yn-one, a non-terminal acetylenic ketone, yielding the corresponding alcohol with excellent enantiomeric excess (>99% ee). This substrate is structurally analogous to 5-octyn-3-one, the precursor to this compound, indicating the high potential of this method for the target compound. Both (R)- and (S)-selective ADHs are available, allowing for the synthesis of either enantiomer of the desired alcohol.

Substrate ExampleBiocatalystProductEnantiomeric Excess (ee)Reference
1-(4-methoxyphenyl)hex-3-yn-oneNovel Alcohol Dehydrogenase(R)- or (S)-1-(4-methoxyphenyl)hex-3-yn-1-ol>99%
Various propargylic ketones(S)- or (R)-selective ADHsOptically active propargylic alcoholsHigh to excellent

Whole-Cell System Applications in Stereoselective Alkynol Transformations

The methodology involves using microbial cells, such as bacteria or yeast, that either naturally express or have been genetically engineered to overexpress a specific alcohol dehydrogenase with the desired stereoselectivity. These cells are then incubated with the ketone substrate. The cellular machinery facilitates the reduction reaction and the regeneration of the necessary cofactors. For instance, recombinant E. coli cells expressing specific ADHs and a glucose dehydrogenase for cofactor recycling have proven to be highly efficient catalysts.

Studies have shown that whole-cell biocatalysts can convert various ketones to alcohols with excellent conversion rates and high enantiomeric excess. For example, the resting cells of Bacillus cereus TQ-2 were used to convert acetophenone (B1666503) into (R)-1-phenylethanol with 99% ee. While direct examples for this compound are not prevalent in the cited literature, the broad substrate tolerance of many whole-cell systems suggests their applicability for the stereoselective reduction of 5-octyn-3-one. The use of whole-cell biocatalysis is a scalable approach, with processes developed at the gram-scale and beyond.

Biocatalyst SystemSubstrate ClassKey AdvantageTypical OutcomeReference
Recombinant E. coli cellsAliphatic & Aromatic KetonesProvides enzymes and cofactor regenerationHigh conversion, high enantioselectivity
Bacillus cereus TQ-2Structurally diverse ketonesHigh activity and stereoselectivityGood to excellent conversion

Lipase-Catalyzed Resolutions for Enantiomeric Enrichment of Alkynols

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution is particularly common for chiral alcohols. This method relies on the ability of lipases to selectively acylate or deacylate one enantiomer of a racemic alcohol at a much higher rate than the other. barc.gov.in

In a typical lipase-catalyzed kinetic resolution of a racemic alkynol, the alcohol is reacted with an acyl donor (like vinyl acetate) in an organic solvent. The lipase (B570770) will selectively catalyze the esterification of one enantiomer, leaving the other, unreacted enantiomer in an enriched state. barc.gov.in By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining unreacted alcohol can be isolated in high enantiomeric purity.

This strategy has been explicitly and successfully applied to the resolution of alkynols. For instance, the enzymatic resolution of racemic 1-octyn-3-ol (B1346985) in non-aqueous media has been established, demonstrating the direct relevance of this method. barc.gov.in Similarly, lipase-catalyzed transesterification has been used for the resolution of various secondary alcohols. barc.gov.in The choice of lipase, solvent, and acyl donor can be optimized to achieve high enantioselectivity (often expressed as the enantiomeric ratio, E).

Racemic SubstrateEnzymeMethodOutcomeReference
1-Octyn-3-olLipaseEnantioselective acylationSuccessful enantiomeric resolution barc.gov.in
1-(Benzofuran-2-yl)ethanolsLipaseEnantiomer selective acylationHigh enantiopurity of both alcohol and acetate (B1210297)
Acyclic amino alcohol precursorsLipase PSHydrolysis of ester precursorGood enantiomeric ratio (96:4)

Stereochemical Control and Chiral Synthesis of 5 Octyn 3 Ol

Enantioselective Synthesis of 5-Octyn-3-ol and its Stereoisomers

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from an achiral starting material, offering an efficient alternative to the separation of racemic mixtures.

Asymmetric Reduction Strategies Utilizing Chiral Reagents

A prominent method for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 5-octyn-3-one. This transformation is often accomplished using chiral reducing agents, which create a chiral environment that favors the formation of one enantiomer over the other.

One of the most effective and widely cited methods employs B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), a chiral organoborane reagent derived from either (+)-α-pinene or (-)-α-pinene. The reduction of 1-octyn-3-one (B3050644) with Alpine-Borane® prepared from (+)-α-pinene yields (R)-(+)-1-octyn-3-ol with high enantiomeric excess (ee). This method is advantageous due to its operational simplicity and the high stereoselectivity achieved. The reaction's success is dependent on the enantiomeric purity of the α-pinene used.

Other chiral hydride reagents have also been explored. Complexes of lithium aluminum hydride with chiral alcohols, such as N-methylephedrine or 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), can effectively reduce α,β-acetylenic ketones to the corresponding propargylic alcohols with good enantioselectivity. For instance, the complex of LiAlH4, N-methylephedrine, and 3,5-dimethylphenol (B42653) has been shown to reduce α-acetylenic ketones with 75% to 90% enantiomeric excess.

Table 1: Asymmetric Reduction of 1-Octyn-3-one with Various Chiral Reagents

Chiral Reagent/Catalyst Product Enantiomer Enantiomeric Excess (ee) Reference
B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from (+)-α-pinene) (R)-(+)-1-octyn-3-ol >95% (corrected for ee of α-pinene)
LiAlH4 / N-methylephedrine / 3,5-dimethylphenol (R)-1-octyn-3-ol 34-90%
LiAlH4 / (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol) (R)-1-octyn-3-ol 34-90%

Design and Implementation of Chiral Catalysts for Alkynol Synthesis

The development of chiral catalysts for the synthesis of alkynols represents a more atom-economical and sustainable approach, as only a substoichiometric amount of the chiral entity is required. Chiral catalysts create a transient chiral environment that directs the stereochemical outcome of the reaction.

In the context of this compound synthesis, chiral catalysts are often employed in the asymmetric addition of organometallic reagents to aldehydes or in the asymmetric hydrogenation of alkynes. While specific examples directly targeting this compound are less common in the provided search results, the general principles are well-established. For example, chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BOX (bisoxazoline) are widely used in various asymmetric reactions, including hydrogenations and aldol (B89426) reactions, to produce chiral alcohols.

Biocatalysis, utilizing enzymes such as lipases, also presents a powerful strategy. Lipases can catalyze the enantioselective acylation of racemic alcohols, a process known as kinetic resolution, which will be discussed in a later section. However, they can also be used in asymmetric synthesis pathways.

Substrate-Controlled Asymmetric Syntheses

In substrate-controlled asymmetric synthesis, a chiral center already present in the substrate molecule directs the stereoselective formation of a new stereocenter. This "internal" asymmetric induction relies on the steric and electronic properties of the existing chiral moiety to influence the trajectory of the incoming reagent.

A relevant example is the synthesis of (R)-3-aminooctanoic acid starting from commercially available (S)-1-octyn-3-ol. In this multi-step sequence, the stereochemistry of the starting alcohol dictates the configuration of the newly formed amine group, proceeding with a complete inversion of configuration. This demonstrates how the chirality of an octynol precursor can be effectively transferred to a new functional group within the molecule, highlighting the utility of this compound as a chiral building block.

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This approach is often practical when a direct asymmetric synthesis is not feasible or is less efficient.

Diastereomeric Salt Formation and Recrystallization Protocols

A classical and effective method for resolving racemic alcohols is through the formation of diastereomeric salts. This process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.

For the resolution of racemic 1-octyn-3-ol (B1346985), the alcohol is first converted into a half-acid phthalate (B1215562) derivative by reacting it with phthalic anhydride. This derivative, which is now an acid, is then treated with an enantiomerically pure chiral amine, such as (+)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts can then be separated by recrystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure alcohol. It has been noted that if the starting 1-octyn-3-ol has even a moderate enantiomeric excess (e.g., 86% ee), only a single recrystallization of the phthalic amine salt is needed to achieve optically pure alcohol.

Table 2: Recrystallization Data for Diastereomeric Phthalate Amine Salt of 1-Octyn-3-ol

Starting Material Resolving Agent Number of Recrystallizations for Optical Purity Melting Point of Pure Amine Salt Reference
Racemic 1-octyn-3-ol (+)-α-methylbenzylamine 3-4 132–134°C
1-Octyn-3-ol (86% ee) (+)-α-methylbenzylamine 1 132–134°C

Enzymatic resolution offers another powerful approach. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Humicola lanuginosa lipase (HLL), have been successfully used for the kinetic resolution of racemic 1-octyn-3-ol. In a kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated by the enzyme at a faster rate than the other, resulting in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. For 1-octyn-3-ol, resolution with CAL-B can yield the (S)-enantiomer with 90% ee.

Chromatographic Separation of Enantiomers and Diastereomers

Chromatographic methods are indispensable tools for the separation of stereoisomers. High-performance liquid chromatography (HPLC) is particularly versatile in this regard.

One common strategy involves the derivatization of the racemic alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase (like silica (B1680970) gel). For instance, racemic 5-octyn-4-ol has been successfully separated by converting the enantiomers into diastereomeric esters using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). These diastereomeric esters exhibit different retention times on a silica gel column, allowing for their separation via HPLC.

Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in a technique known as chiral HPLC. The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation. While specific CSPs for this compound are not detailed in the provided search results, this method is a principal and widely applied technique for chiral separations.

Stereospecific Chemical Transformations Initiated from Chiral Alkynols

Chirally enriched propargylic alcohols, such as this compound, are valuable building blocks in organic synthesis. The existing stereocenter in these molecules can direct the formation of new stereocenters in subsequent chemical transformations. This stereochemical control is fundamental to the synthesis of complex, stereochemically defined molecules. Research has demonstrated that derivatives of chiral alkynols, including mesylates and esters, can undergo highly stereospecific reactions. These transformations often proceed through mechanisms where the original stereochemistry of the alcohol dictates the stereochemical outcome of the product.

One significant application is the conversion of enantioenriched propargylic mesylates into chiral allenylmetal reagents. These reagents can then react with electrophiles, such as aldehydes, to generate homopropargylic alcohols with a high degree of stereocontrol. The stereospecificity of these reactions is crucial, as it allows for the transfer of chirality from the starting alkynol to a more complex product molecule.

For instance, enantioenriched 1-octyn-3-ol mesylate, a close structural analog of this compound mesylate, has been used to generate chiral allenylindium iodide intermediates. This transformation is achieved through treatment with indium(I) iodide and a palladium catalyst. The resulting allenylindium reagent reacts in situ with aldehydes. The reaction with α-branched aldehydes proceeds with excellent anti-diastereoselectivity and maintains a high enantiomeric excess (ee), demonstrating a high degree of reagent control in the formation of two new stereocenters.

Another key stereospecific transformation is the enzymatic resolution of acylated derivatives of the alkynol. Lipase-mediated hydrolysis of 3-acyloxy-1-octynes provides a method for obtaining the chiral alcohol with high optical purity. For example, the hydrolysis of 3-propionyloxy-1-trimethylsilyl-1-octyne using Lipase Amano PS yields (S)-1-trimethylsilyl-1-octyn-3-ol in optically pure form. This silylated alcohol can then be stereospecifically desilylated to afford (S)-1-octyn-3-ol in quantitative yield without any loss of stereochemical integrity. This highlights how the chiral center remains unaffected during the deprotection step, a hallmark of a stereospecific process.

The following tables summarize key research findings on these stereospecific transformations, which are directly applicable to chiral this compound systems.

Table 1: Stereospecific Conversion of Chiral Propargylic Mesylate to Homopropargylic Alcohols via Allenylindium Reagents

This table details the palladium-catalyzed reaction of an enantioenriched propargylic mesylate with indium(I) iodide to form an allenylindium intermediate, which then reacts with various aldehydes.

AldehydeSolvent/AdditiveDiastereomeric Ratio (anti/syn)Yield (%)Enantiomeric Excess (ee) of anti-Adduct (%)
CyclohexanecarboxaldehydeTHF-HMPA94:68594
IsobutyraldehydeTHF-HMPA95:58095
BenzaldehydeTHF-DMPU67:338595
HexanalTHF-DMPU50:508095
Data derived from studies on 1-octyn-3-ol mesylate, demonstrating the high stereocontrol achievable. The starting mesylate had an ee of ~95%.

Table 2: Lipase-Mediated Hydrolysis for Kinetic Resolution

This table shows the results of the enzymatic kinetic resolution of 3-acyloxy-1-trimethylsilyl-1-octyne, a protected derivative of the parent alkynol, to produce the chiral alcohol.

Acyl Group (Substrate)LipaseRecovered Alcohol Yield (%)Recovered Alcohol ee (%)Configuration
PropionylAmano PS45>99S
ButyrylAmano PS4695S
ValerylAmano PS4888S
The subsequent desilylation of the (S)-1-trimethylsilyl-1-octyn-3-ol product proceeded quantitatively without racemization to yield (S)-1-octyn-3-ol.

Derivatization and Advanced Chemical Transformations of 5 Octyn 3 Ol

Strategic Functional Group Interconversions of the Alkyne Moiety

The carbon-carbon triple bond in 5-octyn-3-ol is a hub of reactivity, amenable to a variety of transformations that significantly alter the molecular framework.

Addition Reactions to the Carbon-Carbon Triple Bond

The triple bond of this compound readily undergoes addition reactions, allowing for the introduction of various substituents. These reactions are typical of alkynes and include halogenation, hydrohalogenation, and hydration.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond leads to the formation of di- or tetra-halogenated alkanes. For instance, the reaction with N-bromosuccinimide in the presence of silver nitrate (B79036) can be used to brominate the alkyne.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds to give vinyl halides. Depending on the reaction conditions, a second addition can occur to yield a geminal dihalide.

Hydration: In the presence of an acid catalyst, the hydration of the alkyne initially produces an enol, which rapidly tautomerizes to the more stable ketone, 5-octanone-3-ol.

Oxidative Cleavage and Hydrogenation Pathways

The alkyne bond can be either completely broken through oxidative cleavage or reduced to an alkene or alkane.

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving the carbon-carbon triple bond. Treatment of this compound with ozone (O₃) followed by an appropriate workup can yield carboxylic acids. This process involves the formation of an ozonide intermediate, which is then cleaved to produce the final products. Historically, ozonolysis has been a key reaction for determining the structure of unsaturated molecules.

Hydrogenation: The triple bond of this compound can be selectively reduced.

Semi-hydrogenation: Using specific catalysts, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, predominantly forming the cis-alkene, (Z)-5-octen-3-ol. Studies have shown that palladium-based catalysts can be highly selective for the semi-hydrogenation of alkynes to alkenes.

Complete Hydrogenation: In the presence of catalysts like platinum or palladium on carbon, the alkyne is fully reduced to the corresponding alkane, 3-octanol (B1198278).

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group of this compound offers another site for chemical modification, enabling the synthesis of a wide range of derivatives.

Design and Application of Protecting Group Strategies for Alcohols in Complex Syntheses

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions. This is achieved by converting the alcohol into a less reactive derivative, known as a protecting group.

A variety of protecting groups are available for alcohols, with the choice depending on the specific reaction conditions to be employed in subsequent steps. Common strategies include the formation of silyl (B83357) ethers, tetrahydropyranyl (THP) ethers, and benzyl (B1604629) ethers.

Protecting GroupReagents for ProtectionConditions for DeprotectionStability
Silyl Ethers (e.g., TMS, TBDMS)R₃SiCl, base (e.g., imidazole)Fluoride (B91410) ion (e.g., TBAF), acidStable to bases, Grignard reagents, oxidants
Tetrahydropyranyl (THP) EtherDihydropyran, acid catalyst (e.g., PPTS)AcidStable to bases and many nucleophiles
Benzyl (Bn) EtherBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acids, bases, and many oxidizing/reducing agents

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are particularly popular due to their ease of formation and selective removal under mild conditions using a fluoride source like tetra-n-butylammonium fluoride (TBAF). The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. For instance, triisopropylsilyl (TIPS) ethers are more stable to acidic conditions than TBDMS ethers.

The tetrahydropyranyl (THP) ether is another widely used protecting group, formed by the acid-catalyzed reaction of the alcohol with dihydropyran. It is stable to a wide range of non-acidic reagents.

Esterification and Etherification Reactions for Derivative Synthesis

Permanent modification of the hydroxyl group through esterification and etherification provides access to a broad class of derivatives with diverse properties and applications.

Esterification: this compound can be converted to its corresponding esters by reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst like sulfuric acid, is a common method. This reversible reaction can be driven to completion by removing the water formed. Esters are often responsible for the characteristic aromas of many fruits and are used in the flavor and fragrance industry. For example, the reaction of 1-octyn-3-ol (B1346985) with triethyl orthoacetate leads to the formation of an ester derivative. orgsyn.org

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Protecting groups for alcohols, such as benzyl and methyl ethers, are also formed via etherification. Direct, iridium-catalyzed allylic etherification represents a more advanced method for forming specific types of ethers.

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The dual functionality of this compound makes it a valuable precursor in the synthesis of more complex molecules. Its ability to participate in a variety of reactions allows for its incorporation into larger, more intricate structures. For instance, chiral versions of octynol are used as key side-chain units in the synthesis of prostaglandins (B1171923) and other bioactive molecules. The alkyne group can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling, which joins the alkyne to aryl or vinyl halides. Furthermore, the hydroxyl group allows for the attachment of the molecule to other fragments or for its modification into other functional groups necessary for building complex targets. The synthesis of (R)-3-aminooctanoic acid from (S)-1-octyn-3-ol highlights the utility of this compound in constructing chiral amino acids. Similarly, it has been used in the synthesis of deuterated volatile lipid degradation products for use as internal standards in analytical assays. The versatility of this compound is also demonstrated in its use to prepare organometallic reagents under mild conditions for the synthesis of highly oxygenated molecules.

Construction of Prostaglandin (B15479496) Analogues and Related Bioactive Lipids

1-Octyn-3-ol, particularly the (S)-enantiomer, is a crucial and versatile chiral building block for the synthesis of prostaglandins and their analogues. Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthesis requires precise stereochemical control. (S)-1-Octyn-3-ol serves as a key starting material for introducing the omega (ω) side-chain, a critical structural component of many prostaglandins. fishersci.com

The synthesis of prostaglandin analogues like Prostaglandin E1 (PGE1) frequently employs (S)-1-octyn-3-ol. researchgate.net A common synthetic strategy involves several key steps. Initially, the hydroxyl group of (S)-1-octyn-3-ol is protected to prevent unwanted reactions in subsequent steps. researchgate.net Common protecting groups include tert-butyldimethylsilyl (TBS) or (2-(trimethylsilyl)ethoxymethyl) (SEM). researchgate.net For instance, SEM protection can be achieved with high efficiency using SEM-Cl in the presence of a base like lithium carbonate and 4-(dimethylamino)pyridine (DMAP).

Once protected, the terminal alkyne of the 1-octyn-3-ol derivative is transformed into a vinyl group with the correct (E)-geometry required for the prostaglandin side-chain. researchgate.net One established method is hydrostannation, which involves reacting the protected alkynol with tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as 2,2′-azo-bis-isobutyronitrile (AIBN). researchgate.net This reaction yields an E-vinylstannane, which is a key intermediate for coupling with the cyclopentenone core of the prostaglandin molecule. researchgate.net

The table below outlines the principal transformations of (S)-1-octyn-3-ol in the synthesis of prostaglandin intermediates.

StepTransformationReagents/ConditionsIntermediate FormedReference
1Protection of Hydroxyl GroupSEM-Cl, DIPEA or Li₂CO₃, DMAP(S)-3-(2-Trimethylsilylethoxymethoxy)oct-1-yne researchgate.net
2Hydrostannation of AlkyneTributyltin hydride (Bu₃SnH), AIBNE-Vinylstannane derivative researchgate.net
3Hydroboration of AlkyneCatecholboraneVinylborane (B8500763) derivative researchgate.net

The resulting vinylstannane or vinylborane intermediates are then coupled with a suitable cyclopentenone fragment, often via a Michael addition, to construct the full prostaglandin skeleton. researchgate.net This strategic use of 1-octyn-3-ol has made it indispensable in the efficient and stereocontrolled synthesis of various biologically active lipids and prostaglandin analogues.

Intermediate Role in the Synthesis of Pharmaceuticals, Agrochemicals, and Fine Chemicals

1-Octyn-3-ol is a valuable building block in organic synthesis, serving as a versatile intermediate for a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. Its utility stems from the presence of two distinct functional groups—a terminal alkyne and a secondary alcohol—which can be manipulated selectively. This bifunctionality allows for a diverse array of chemical transformations, such as nucleophilic additions, alkylations, and cross-coupling reactions.

In the pharmaceutical industry, 1-octyn-3-ol is a precursor not only for prostaglandins but also for other therapeutic agents. Its structure can be incorporated into target molecules to modulate their biological activity or structural properties. The acetylenic group is particularly useful as it can be converted into various other functionalities, making it a linchpin in multistep synthetic sequences.

In the agrochemical sector, 1-octyn-3-ol serves as a starting material for developing new pesticides and herbicides. The ability to build complex molecular architectures from this relatively simple precursor is economically advantageous. For instance, its derivatives are used to create compounds that can target specific pests while aiming for minimal environmental impact. The compound has also been identified as a component in the production of the natural herbicide Tricolorin A.

The table below summarizes the key application areas where 1-octyn-3-ol functions as a critical intermediate.

Industry/FieldApplication of 1-Octyn-3-olReference
PharmaceuticalsKey intermediate for prostaglandins and other bioactive molecules.
AgrochemicalsBuilding block for novel pesticides and herbicides.
Fine & Specialty ChemicalsPrecursor for creating complex molecules and surfactants.
Flavor & FragranceUsed in the formulation of unique flavoring agents and scents.
Polymer ChemistryComponent in the synthesis of specialty polymers to enhance material properties.

Synthesis of Novel Tetrasaccharide Macrolactones

A significant application of 1-octyn-3-ol in advanced chemical synthesis is its use as a chiral starting material in the total synthesis of Tricolorin A. scientificlabs.co.uk Tricolorin A is a complex, naturally occurring tetrasaccharide macrolactone that exhibits herbicidal properties. The total synthesis of such a large and stereochemically complex molecule is a formidable challenge in organic chemistry and requires a highly convergent strategy using well-defined chiral building blocks.

The role of (S)-1-octyn-3-ol is to provide the chiral side chain that is ultimately attached to the large macrolactone ring. Its defined stereochemistry is crucial for the final biological activity of the synthetic Tricolorin A. This application underscores the importance of 1-octyn-3-ol as a source of chirality for the construction of complex natural products.

Advanced Analytical Characterization Methods for 5 Octyn 3 Ol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-octyn-3-ol. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the analysis of this compound, both ¹H and ¹³C NMR are utilized. For instance, the enantiomeric purity of a related compound, 1-octyn-3-ol (B1346985), can be determined by observing the ethynyl (B1212043) hydrogen doublets in the ¹H NMR spectrum. Chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can be used to separate the signals of different enantiomers, allowing for the assessment of enantiomeric excess. For example, in the presence of a chiral shift reagent, the proton on the chiral carbinol carbon of 1-octyn-3-ol is shifted downfield, with the R and S isomers showing distinct chemical shifts. Similarly, nOe (Nuclear Overhauser Effect) NMR spectroscopic studies have been used to confirm the stereochemistry of related vinylboronic ester products.

The purity of this compound can also be assessed by NMR. The presence of impurities would result in additional peaks in the spectrum, which can be identified and quantified. Isotopic labeling, followed by NMR analysis, is another advanced technique used to characterize reaction products and intermediates.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Alcohols and Alkynes This table provides generalized chemical shift ranges for the functional groups present in this compound. Actual shifts can vary based on solvent and specific molecular structure.

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H C-H (Alcohol) 3.5 - 4.5
¹H H -C≡C- 2.0 - 3.0
¹H -OH 0.5 - 5.0 (variable, broad)
¹³C C -OH 50 - 90

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. slideshare.net

For this compound, IR spectroscopy is crucial for confirming the presence of its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C). The O-H bond of the alcohol typically exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The C≡C bond of the internal alkyne shows a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.org The C-O stretching vibration of the alcohol is also observable, typically in the 1000-1200 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Alkyne (C≡C) C≡C Stretch 2100 - 2260 Weak to Medium

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule can then fragment in predictable ways. For example, alcohols often undergo dehydration, leading to a peak at M-18. The fragmentation of the carbon chain around the hydroxyl group and the alkyne can also produce characteristic fragment ions. For instance, cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. The analysis of these fragments helps to confirm the structure of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from reaction mixtures and for resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound.

In the context of this compound research, GC-MS can be used to monitor the progress of a reaction by separating and identifying the reactants, products, and any byproducts in the reaction mixture. The retention time in the GC column provides information about the identity of a compound, while the mass spectrum confirms its structure. This technique is also valuable for assessing the purity of a sample of this compound. The use of chiral GC columns can also allow for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is especially useful for the separation of stereoisomers, which often have very similar physical properties.

The resolution of enantiomers of this compound can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column. For example, a racemic alcohol can be reacted with an enantiomerically pure acid to form diastereomeric esters, which have different physical properties and can be separated by HPLC. This approach has been successfully used to separate the diastereomers of related compounds, demonstrating its applicability to this compound.

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

Technique Primary Application for this compound Key Advantages
GC-MS Volatile analysis, reaction monitoring, purity assessment High resolution, sensitive detection, structural confirmation

Chiral Gas Chromatography for Enantiomeric Composition Determination

Chiral Gas Chromatography (GC) stands as a powerful and highly effective analytical technique for the separation and quantification of the enantiomers of volatile chiral compounds, including this compound. The determination of the enantiomeric composition, often expressed as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), is crucial in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. The high efficiency, sensitivity, and rapid analysis times associated with GC make it an indispensable tool for monitoring the stereochemical outcome of enantioselective reactions.

The fundamental principle of chiral GC lies in the use of a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. Enantiomers passing through the column form transient, diastereomeric complexes with the CSP. These diastereomeric complexes possess different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the chromatogram.

Research into the enantiomeric analysis of chiral alcohols and related compounds has identified several effective strategies and stationary phases. Cyclodextrin (B1172386) derivatives and chiral amino acid derivatives are among the most utilized CSPs for GC applications. For chiral alcohols specifically, derivatization is a common strategy to enhance both volatility and the enantioselective interactions with the CSP, leading to improved peak shape and resolution.

In a comprehensive study evaluating the enantiomeric purity of various commercial chiral compounds, the enantiomers of 1-Octyn-3-ol, a structural analog of this compound, were successfully resolved using chiral GC. The most effective method involved derivatization of the alcohol to its trifluoroacetylated form, which provided distinct enantioselective interactions with a trifluoroacetylated CSP. This approach not only allows for baseline separation but also increases analyte volatility, leading to faster and more efficient analysis.

The specific choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Studies have shown that for secondary alcohols, the structural features of the analyte, such as the presence of double or triple bonds near the chiral center, significantly influence the separation efficiency. For instance, research on a modified cyclodextrin CSP indicated that while the enantiomers of 3-octanol (B1198278) and 1-octen-3-ol (B46169) could be separated, the presence of a triple bond in 1-octyn-3-ol had a negative impact on the separation, suggesting that specific CSPs are required for alkynols. In contrast, dedicated chiral columns, such as those based on derivatized cyclodextrins like the Rt-βDEXsa, have demonstrated excellent resolution for structurally similar compounds like 1-octen-3-ol.

The findings from these research efforts underscore the importance of methodical screening of both the chiral stationary phase and the potential need for derivatization to develop a robust analytical method for determining the enantiomeric composition of this compound.

Table 1: Research Findings on Chiral GC Separation of this compound and Related Analogs
AnalyteDerivatizationChiral Stationary Phase (CSP)Key Research FindingReference
1-Octyn-3-olTrifluoroacetylationChiraldex G-TA (Trifluoroacetylated gamma-cyclodextrin)Successful enantioseparation was achieved, allowing for the determination of enantiomeric impurity. The (S)-enantiomer was found to have 0.20% of the (R)-enantiomer.
1-Octyn-3-olNoneModified CyclodextrinThe presence of a triple bond was found to have a negative impact on separation efficiency compared to the analogous alkene (1-octen-3-ol) and alkane (3-octanol) on this specific CSP.
1-Octen-3-olNoneRt-βDEXsaExcellent baseline resolution (Rs = 2.00) was achieved for the enantiomers, demonstrating the effectiveness of this CSP for unsaturated alcohols.
1-Octen-3-olNoneβ-cyclodextrin capillary columnAnalysis on a chiral column resolved the racemic mixture into two distinct peaks with retention times of 16.58 min and 17.41 min.

Computational Chemistry Applications in 5 Octyn 3 Ol Research

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone in elucidating reaction mechanisms by calculating the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the determination of activation energies, providing a detailed picture of the reaction pathway.

In the context of reactions involving alkynes like 5-octyn-3-ol, DFT calculations are instrumental in understanding complex transformations. For instance, in catalyzed hydrogenation or hydration reactions, DFT can map out the energetic landscape of the entire catalytic cycle. This includes the initial coordination of the alkyne to the metal center, subsequent steps like migratory insertion or nucleophilic attack, and the final product release.

A critical aspect of mechanistic studies is the analysis of transition states. DFT calculations can precisely determine the geometry and energy of these fleeting structures, which govern the rate and selectivity of a reaction. For example, in the hydrogenation of an alkyne, DFT can help predict whether the reaction will proceed via a concerted or a stepwise mechanism by comparing the energies of the respective transition states. Research on related alkyne systems has shown that DFT can accurately predict reaction barriers, which are often in good agreement with experimental kinetic data. For example, in the Ti-catalyzed pyrrole (B145914) synthesis from alkynes, the calculated free energy difference between transition states for different alkynes correlated well with experimentally observed reaction rates.

Furthermore, DFT can be employed to study the role of solvents and ligand effects on the reaction mechanism. By incorporating solvent models, researchers can simulate reaction conditions more realistically and understand how the solvent influences the stability of intermediates and transition states. This level of detail is crucial for optimizing reaction conditions and designing more efficient catalytic systems for transformations involving this compound.

Molecular Docking and Binding Affinity Predictions for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and molecular biology for understanding how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity.

While specific molecular docking studies on this compound are not extensively documented in the provided context, the principles can be readily applied. For a molecule like this compound, which contains both a hydroxyl group (a hydrogen bond donor and acceptor) and an alkyne moiety, docking studies could predict its interaction with various enzymes. For example, it could be docked into the active site of enzymes like alcohol dehydrogenase or cytochrome P450 to understand its potential metabolism.

The prediction of binding affinity is a key output of molecular docking simulations. Scoring functions estimate the free energy of binding, with lower energy values indicating a more stable complex and thus higher binding affinity. These predictions, while not always perfectly accurate, provide a valuable ranking of potential binders and can guide experimental screening. For instance, in studies of other compounds, molecular docking has been used to predict the binding affinities of various small molecules to enzymes like HIV-1 protease, helping to identify potential inhibitors.

It is important to note that the accuracy of docking results depends heavily on the quality of the protein structure and the sophistication of the scoring function. The development of more accurate and generalizable methods for predicting protein-ligand binding affinity remains an active area of research.

Computational Technique Application in this compound Research Key Insights
Molecular Docking Predicting the interaction of this compound with biological targets (e.g., enzymes).Identification of potential binding modes and interacting amino acid residues.
Binding Affinity Prediction Estimating the strength of the interaction between this compound and a biological receptor.Ranking of potential biological targets based on predicted binding strength.

In Silico Modeling for Regioselectivity and Stereoselectivity Prediction

In silico modeling, which encompasses a range of computational methods, is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. This is particularly relevant for a molecule like this compound, which has multiple reactive sites and can form different stereoisomers upon reaction.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In reactions of unsymmetrical alkynes like this compound, for example in hydration or hydroformylation, the addition of a reagent across the triple bond can lead to two different constitutional isomers. Computational models, particularly DFT, can predict the favored regioisomer by calculating the activation energies for the different reaction pathways. The pathway with the lower activation barrier will be the kinetically favored one, leading to the major product. Studies on the hydration of other alkynes have demonstrated that DFT can effectively predict the regioselectivity by analyzing the stability of intermediates and transition states.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. Computational methods can provide detailed insights into the factors that control stereoselectivity, such as steric and electronic effects. For reactions involving this compound, which is a chiral molecule (if enantiomerically pure), computational models can predict how its stereochemistry influences the outcome of a reaction. Furthermore, when new stereocenters are formed, these models can predict the diastereomeric or enantiomeric excess.

For example, in a catalytic hydrogenation, the use of a chiral catalyst can lead to an enantioselective reduction of the alkyne. Computational modeling can be used to build models of the catalyst-substrate complex for both possible stereochemical pathways. By comparing the energies of the diastereomeric transition states, the model can predict which enantiomer of the product will be formed in excess. This approach has been successfully used to understand and predict the stereoselectivity of various reactions.

Selectivity Type Definition Application of In Silico Modeling to this compound
Regioselectivity The preference for bond formation at one position over another.Predicting the outcome of additions across the alkyne, such as in hydration or hydrohalogenation.
Stereoselectivity The preference for the formation of one stereoisomer over another.Predicting the enantiomeric or diastereomeric outcome of reactions, especially those using chiral catalysts or reagents.

Rational Design and Optimization of Catalytic Systems using Computational Methods

The insights gained from computational studies can be leveraged for the rational design and optimization of catalytic systems for reactions involving this compound. Instead of relying solely on trial-and-error experimentation, computational chemistry allows for a more targeted and efficient approach to catalyst development.

By understanding the reaction mechanism and the structure of the transition state through methods like DFT, chemists can identify the key features of a catalyst that influence its activity and selectivity. For instance, if a particular steric interaction in the transition state is found to be detrimental to the reaction rate, the catalyst's ligands can be computationally modified to alleviate this steric clash. This in silico screening of potential catalyst candidates can significantly reduce the number of experiments required to find an improved system.

Machine learning is also emerging as a powerful tool in catalyst design. By training algorithms on large datasets of catalytic reactions, it is possible to develop models that can predict the performance of new catalysts. This data-driven approach, combined with first-principles calculations, holds great promise for accelerating the discovery of novel and highly efficient catalysts.

The optimization of catalytic processes also involves fine-tuning reaction conditions such as temperature, pressure, and solvent. Computational models can aid in this process by simulating the reaction under different conditions and predicting how these changes will affect the reaction outcome. This can lead to more efficient, cost-effective, and environmentally friendly chemical processes.

Applications of 5 Octyn 3 Ol in Advanced Materials and Specialized Fields

Incorporation into Polymer Systems for Property Modification

The presence of both hydroxyl and alkynyl functional groups allows 5-octyn-3-ol to be incorporated into polymer chains, offering pathways to modify polymer properties. numberanalytics.com Alcohols are fundamental in polymer science, capable of acting as monomers, reactants, or solvents in polymerization processes. numberanalytics.com The specific functionalities of this compound enable its participation in several types of polymerization reactions.

The hydroxyl group can undergo condensation reactions, for instance, with carboxylic acids to form polyesters. numberanalytics.com The alkyne group, a key feature of acetylenic alcohols, provides a site for various addition reactions. libretexts.org Alkynes have been investigated as monomers for creating polymers with unique optoelectronic properties due to their conjugated main chains.

Detailed research findings indicate that polymers can be synthesized from various acetylene (B1199291) derivatives containing hydroxyl groups. For example, soluble polyacetylenes have been created from monomers like 1-octyn-3-ol (B1346985). The polymerization of such monomers can be initiated by transition metal catalysts. The resulting polymers possess a conjugated backbone with pendant hydroxyl groups, which can be further modified to introduce other functionalities.

Furthermore, the alkyne group is highly valuable in "click chemistry," a set of powerful and reliable reactions for polymer and materials science. The terminal alkyne, in particular, is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry used to engineer polymer architectures. While this compound is an internal alkyne, its triple bond can still participate in other types of cycloadditions and coupling reactions, or potentially be isomerized to a terminal alkyne, expanding its synthetic utility. The incorporation of such functional groups allows for the synthesis of complex polymer structures like hyperbranched polymers.

The table below summarizes how the functional groups of this compound can influence polymer properties.

Functional GroupPotential Polymerization ReactionResulting Polymer FeaturePotential Property Modification
Hydroxyl (-OH) Condensation Polymerization (e.g., with dicarboxylic acids)Polyester backboneEnhanced hydrophilicity, adhesion, and potential for hydrogen bonding
Alkyne (-C≡C-) Addition PolymerizationConjugated polymer backboneModified optical and electronic properties, increased rigidity
Alkyne (-C≡C-) Cycloaddition Reactions (Click Chemistry)Sites for cross-linking or graftingTunable network formation, tailored mechanical properties, functionalization

Role as Additives in Specialized Industrial Processes, e.g., Corrosion Inhibition and Electroplating

Acetylenic alcohols, including compounds structurally related to this compound, are widely used as additives in demanding industrial applications, most notably as corrosion inhibitors and in electroplating baths.

Corrosion Inhibition: this compound and similar alkynols are particularly effective as corrosion inhibitors for metals, especially ferrous metals like steel, in acidic environments. They are a critical component in inhibitor formulations for oil well acidizing, a process that uses strong acids to stimulate production but which can be highly corrosive to well tubing and equipment. The effectiveness of these inhibitors is attributed to the interaction between the alkyne group and the metal surface. It is believed that the π-bonds of the carbon-carbon triple bond form a chemical bond with the metal, creating a protective film that shields the metal from the corrosive acid. This film can act as a barrier, and the inhibitor may also function as a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions.

Research has shown that the structure of the alkynol, including its hydrophobicity, plays a role in the persistence and efficiency of the protective film. For instance, 4-ethyl-1-octyn-3-ol, a more hydrophobic molecule, was found to form a more persistent film compared to the less hydrophobic propargyl alcohol. The protective action of these inhibitors is crucial for maintaining the integrity of equipment in industries such as oil and gas production and steel pickling.

The table below presents data on the performance of a corrosion inhibitor formulation containing 4-ethyl-1-octyn-3-ol.

Inhibitor Formulation ComponentRole in FormulationObserved Performance Metric
4-ethyl-1-octyn-3-ol Primary Acetylenic Alcohol InhibitorForms a persistent, protective polymer-like film on the steel surface.
Surfactants (e.g., alkyl quaternary ammonium) Film Enhancer / Wetting AgentWorks with the alkynol to improve film stability and surface coverage.
Solvents (e.g., water-soluble organic solvents) Carrier/DispersantEnsures homogeneous delivery of the inhibitor components to the metal surface.

Electroplating: In the electroplating industry, alkynols like ethyl octynol are used as additives in plating baths. They can act as brighteners and leveling agents, helping to produce a smooth, uniform, and bright metallic coating. The mechanism often involves the adsorption of the organic molecule onto the cathode surface, where it influences the crystal growth of the depositing metal. The presence of the triple bond can affect the polarization of the electrode, leading to finer grain deposits.

Application as Curatives in Resins, Elastomers, and Adhesives

The reactivity of the functional groups in this compound also allows it to be used as a curative or cross-linking agent in various polymer systems, including resins, elastomers, and adhesives. A curative is a substance that initiates or participates in the curing process, which involves the formation of a three-dimensional polymer network from liquid or thermoplastic precursors. This process, also known as cross-linking, leads to a material that is typically stronger, more durable, and more resistant to heat and chemicals.

The hydroxyl group of this compound can react with functional groups like isocyanates in polyurethane systems or with epoxy groups in epoxy resins. The alkyne functionality provides an additional reactive site. The triple bond can undergo thermal or catalytic reactions to form cross-links between polymer chains. For example, acetylene-terminated prepolymers are known to be good candidates for creating cross-linked materials. The curing process can be initiated by heat, which causes the alkyne groups to react with each other or with other functional groups present in the polymer matrix.

This dual functionality makes this compound a potentially valuable component for creating highly cross-linked networks, which can enhance the thermal stability and mechanical properties of the final material. Its use as a curative is noted for paints, elastomers, and adhesives, where achieving specific hardness, flexibility, and adhesion properties is critical.

Environmental Considerations and Degradation Studies of Alkynols

Biodegradation Pathways and Environmental Persistence of Alkynols

The biodegradation of alkynols, while not as extensively studied as that of their alkane and alkene counterparts, is a critical process in their environmental removal. Microorganisms in soil and water can utilize organic compounds as sources of carbon and energy, leading to their breakdown.

General Principles of Alcohol Biodegradation

The aerobic biodegradation of alcohols typically begins with the oxidation of the hydroxyl group. For a secondary alcohol like 5-octyn-3-ol, this initial step would likely be catalyzed by an alcohol dehydrogenase enzyme to form the corresponding ketone, 5-octyn-3-one. Following this, the carbon chain can be further broken down. A common pathway for the degradation of long-chain organic molecules is β-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which then enters the central metabolic cycles of the microorganism.

Influence of the Alkyne Group

The carbon-carbon triple bond in this compound introduces a point of unsaturation that influences its degradation. While some microorganisms have demonstrated the ability to metabolize alkynes, these compounds can be more resistant to degradation than their saturated analogs. The degradation of the alkyne functional group may proceed through hydration to form a ketone or via oxidative cleavage. Hydrogenation of the triple bond to an alkene and subsequently to an alkane is another potential metabolic pathway catalyzed by some microbes.

Environmental Persistence

Predictive Models for Environmental Partitioning and Distribution of Alkynols

Predictive models are essential tools for estimating how a chemical like this compound will be distributed among different environmental compartments such as air, water, soil, and biota. These models rely on key physicochemical properties of the substance, particularly its partition coefficients.

Key Partition Coefficients

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's hydrophobicity or lipophilicity. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high log Kow value indicates a tendency for the substance to associate with organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.

Soil Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the tendency of a chemical to adsorb to the organic matter in soil or sediment. It is a crucial parameter for predicting the mobility of a substance in soil and its potential to leach into groundwater.

Henry's Law Constant (H) or Air-Water Partition Coefficient (Kaw): This value indicates the partitioning of a chemical between air and water and is essential for predicting its volatility from aqueous systems.

Since experimental data for this compound are often unavailable, Quantitative Structure-Property Relationship (QSPR) models are used to estimate these values based on the molecule's structure.

Table 2: Estimated Physicochemical and Partitioning Properties for this compound

PropertyEstimated ValueSignificance for Environmental Fate
Molecular Formula C₈H₁₄O-
Molecular Weight 126.20 g/mol -
Log Kow (Octanol-Water Partition Coefficient) 2.2 - 2.5Indicates moderate hydrophobicity and a potential for bioaccumulation and sorption to organic matter.
Water Solubility ~950 mg/LModerate solubility suggests it can be transported in aquatic systems.
Vapor Pressure ~0.1 - 0.2 kPa at 25°CIndicates moderate volatility.
Henry's Law Constant ~1.0 x 10⁻⁵ atm·m³/molSuggests some potential for volatilization from water.

Note: Values are estimates from various QSPR models and may vary between different estimation tools.

Identification and Assessment of Environmentally Relevant Degradation Products

The degradation of this compound in the environment leads to the formation of various transformation products, the nature of which depends on the degradation pathway.

Biodegradation Products

As discussed, the initial step in the biodegradation of the alcohol functional group is likely oxidation to a ketone. This would transform this compound into 5-octyn-3-one . Subsequent microbial action could cleave the carbon chain, potentially through pathways like β-oxidation, leading to smaller, more water-soluble compounds such as short-chain carboxylic acids.

Photochemical Degradation Products

Atmospheric oxidation will lead to different sets of products.

Ozonolysis: The reaction of this compound with ozone would cleave the carbon-carbon triple bond. This cleavage would yield propanoic acid (from the C1-C4 side) and 2-hydroxy-pentanoic acid (from the C5-C8 side, assuming the initial aldehyde product is further oxidized in the atmospheric environment).

OH Radical-Initiated Oxidation: The reaction with hydroxyl radicals is more complex. While addition to the triple bond is a likely initial step, subsequent reactions with oxygen (O₂) can lead to a variety of oxygenated products. The secondary alcohol group can also be oxidized to a ketone. Therefore, a complex mixture of smaller aldehydes, ketones, and carboxylic acids can be expected. Based on the ozonolysis products, it is reasonable to assume that similar carboxylic acids, such as propanoic acid and 2-hydroxy-pentanoic acid , would be among the final degradation products.

The environmental relevance of these degradation products depends on their own properties, such as persistence, mobility, and toxicity. Generally, the degradation of a larger, moderately hydrophobic molecule like this compound into smaller, more polar and water-soluble carboxylic acids represents a detoxification pathway and facilitates further microbial degradation.

Future Research Directions and Emerging Paradigms for 5 Octyn 3 Ol

Development of Sustainable and Green Chemistry Routes for Alkynol Synthesis

The synthesis of alkynols, including 5-octyn-3-ol, traditionally relies on methods that may not align with the modern principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes. The ideology of green chemistry emphasizes the invention of novel reactions that maximize desired products while minimizing by-products and waste. This involves a shift from focusing solely on chemical yield to valuing the minimization of waste, a concept encapsulated by the principle of atom economy.

Key areas for future development include:

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. Research is moving towards heterogeneous catalysts that can be easily recovered and reused, and biocatalysis using enzymes, which operate under mild conditions and exhibit high selectivity. For instance, the reduction of a ketone to a secondary alcohol using molecular hydrogen with a catalyst has a 100% atom economy, in principle, compared to 81% for sodium borohydride.

Greener Solvents: Conventional organic solvents are a major source of pollution in chemical processes. Future syntheses will prioritize the use of greener solvents like water, supercritical fluids (e.g., CO2), or ionic liquids, which are less toxic, biodegradable, and often recyclable.

Energy Efficiency: Efforts are being made to develop synthetic methods that can be conducted at ambient temperature and pressure, thereby reducing the environmental and economic impact of energy consumption. Microwave-assisted and ultrasound-assisted syntheses are examples of energy-efficient techniques being explored.

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. Research into deriving starting materials for alkynol synthesis from biomass is a significant future direction.

A comparison of traditional versus potential green synthesis parameters for a generic alkynol like this compound is presented below.

ParameterTraditional Synthesis (e.g., Grignard)Future Green Synthesis
Reagent Stoichiometric organometallic reagentsCatalytic (e.g., transition metals, enzymes)
Solvent Anhydrous volatile organic solvents (e.g., THF, ether)Water, supercritical CO2, ionic liquids, or solvent-free
Energy Often requires heating or coolingAmbient temperature and pressure
Atom Economy Moderate to low due to salt by-productsHigh to 100%
Feedstock Petrochemical-basedPotentially biomass-derived

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural motifs present in this compound—an alkyne and an alcohol—are found in numerous biologically active natural products and synthetic compounds. The acetylenic unit is a key intermediate for synthesizing a wide range of important molecules, including alkaloids, prostaglandins (B1171923), and antibiotics. This suggests that this compound itself, or its derivatives, could possess undiscovered biological activities.

Future research in this area will likely focus on:

Screening for Bioactivity: Systematic screening of this compound and its derivatives against a wide range of biological targets. This includes assays for antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic properties. For example, other natural products containing alkyne functionalities have demonstrated a wide array of activities, from antimicrobial to potential anti-cancer effects.

Natural Product Synthesis: The use of this compound as a chiral building block for the total synthesis of complex natural products. Its structure is relevant to the synthesis of compounds like bastimolide A, a natural product with promising antimalarial activity.

Pharmacophore Development: The alkynol scaffold can be used to design and synthesize novel compounds for drug discovery. The functional groups allow for diverse modifications to explore structure-activity relationships (SAR). For instance, polyacetylene glycosides, which contain the core alkyne feature, exhibit a wide range of pharmacological activities. The compound 1-octen-3-ol (B46169), structurally related to this compound, has been investigated as an attractant for insect vectors of diseases like leishmaniasis, and its enantiomers show different effects.

Potential ApplicationRationale based on Structural Analogs
Antimicrobial Many natural products with alkyne groups show antimicrobial activity.
Antimalarial The structure is a potential fragment for synthesizing complex antimalarial polyketides like bastimolide A.
Agrochemical Structurally related compounds like 1-octen-3-ol are used as insect attractants.
Anti-inflammatory Glycosides, which can be synthesized from alkynol precursors, are known to have anti-inflammatory effects.

Integration of Alkynol Scaffolds in Novel Advanced Materials with Tailored Properties

The unique chemical properties of the alkyne and hydroxyl groups in this compound make it an attractive candidate for incorporation into advanced materials. The alkyne group is particularly notable for its ability to participate in "click chemistry" reactions, such as the Huisgen cycloaddition, which are highly efficient and selective.

Future research directions in materials science include:

Polymer Synthesis: Using this compound as a monomer or a functional comonomer in polymerization reactions. The alkyne group can be polymerized directly or used as a site for post-polymerization modification. Thiol-yne chemistry, for example, is a powerful tool for creating highly cross-linked and homogeneous polymer networks. researchgate.net

Surface Modification: Grafting this compound or its derivatives onto the surfaces of materials to impart specific properties, such as hydrophobicity or sites for further chemical reactions. Copper-free click reactions are particularly useful for modifying surfaces in biological and material science contexts.

Biomaterials and Scaffolds: Incorporating the alkynol scaffold into biomaterials for applications like tissue engineering. The hydroxyl group can improve hydrophilicity and biocompatibility, while the alkyne provides a handle for attaching bioactive molecules like growth factors. Materials such as Poly(Vinyl Alcohol) (PVA) are often used in scaffolds and can be functionalized.

Material ApplicationRole of this compound ScaffoldRelevant Chemistry
Cross-linked Polymers Acts as a cross-linking agent.Thiol-yne polymerization researchgate.net
Functional Surfaces Provides reactive sites for surface functionalization.Copper-free click chemistry
Tissue Engineering Scaffolds Component of a biocompatible and functionalizable polymer matrix.Combination with materials like PVA and Hydroxyapatite

Leveraging Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization in Alkynol Chemistry

The fields of organic synthesis and materials science are being transformed by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even discover novel synthetic pathways, moving beyond traditional trial-and-error methods.

For a compound like this compound, AI and ML can be leveraged in several ways:

Reaction Optimization: AI-driven platforms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalysts, solvents, temperatures) to find optimal conditions for yield and sustainability. For instance, Bayesian optimization has been successfully used to optimize reactions involving terminal alkynes, achieving high conversion rates in a fraction of the experiments required by traditional methods.

Catalyst Design: ML models can predict the performance of potential catalysts for alkynol synthesis, accelerating the discovery of new, more efficient, and greener catalytic systems.

Reaction Prediction: AI tools can predict the products of unknown reactions and suggest novel synthetic routes to this compound and its derivatives. This is particularly valuable for discovering new reactivity patterns and expanding the chemical space accessible from this scaffold.

Autonomous Experimentation: The integration of AI with robotic systems creates "self-driving labs" that can autonomously design, execute, and analyze experiments, significantly accelerating the pace of research and development in alkynol chemistry.

AI/ML ApplicationObjective in Alkynol ChemistryKey Benefit
Reaction Optimization Maximize yield and minimize by-products in the synthesis of this compound.Reduced time and resources compared to trial-and-error.
Catalyst Design Identify novel, highly efficient, and selective catalysts.Acceleration of catalyst discovery.
Retrosynthesis & Discovery Propose new, efficient synthetic pathways to this compound derivatives.Overcoming limitations in existing synthetic methods.
Autonomous Labs Accelerate the entire R&D cycle from hypothesis to experimental validation.High-throughput, reproducible, and efficient experimentation.

Q & A

Q. How can contradictory data in catalytic hydrogenation studies involving this compound be resolved?

  • Methodology : Apply systematic contradiction analysis by: (i) Comparing reaction conditions (e.g., catalyst type, solvent polarity, H2_2 pressure) across studies. (ii) Replicating experiments with controlled variables (e.g., Pd/C vs. Lindlar catalyst). (iii) Validating purity of starting materials and intermediates via GC-MS. Use statistical tools (e.g., ANOVA) to identify outliers and prioritize hypotheses (e.g., catalyst poisoning vs. steric effects) .

Q. What computational approaches are suitable for modeling this compound’s reactivity in nucleophilic additions?

  • Methodology : Employ density functional theory (DFT) to calculate reaction pathways and transition states (e.g., B3LYP/6-31G* basis set). Validate models by comparing predicted regioselectivity (Markovnikov vs. anti-Markovnikov) with experimental results. Use software like Gaussian or ORCA for simulations, and visualize molecular orbitals with VMD or PyMOL. Publish raw computational data (e.g., .log files) as supplementary material for peer validation .

Q. How should researchers design experiments to study this compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability testing: (i) Prepare buffered solutions (pH 3–11) and incubate samples at 25°C, 40°C, and 60°C. (ii) Monitor degradation kinetics via HPLC or UV-Vis spectroscopy at regular intervals. (iii) Analyze degradation products using LC-MS and propose mechanisms (e.g., hydrolysis of the alkyne group). Include a contingency plan for unexpected side reactions (e.g., polymerization) .

Data Presentation & Reproducibility

Q. What guidelines should be followed when reporting this compound’s physicochemical properties in publications?

  • Methodology :
  • Present data in tables with clear headings (e.g., “Boiling Point,” “Solubility”) and standard units.
  • Use error margins (e.g., ±0.1°C for melting points) and statistical significance indicators (e.g., p < 0.05).
  • Reference calibration standards (e.g., NIST-certified thermometers) and disclose instrument models (e.g., Bruker AVANCE III HD NMR).
    Journals like Beilstein Journal of Organic Chemistry require raw data in supplementary files for peer review .

Q. How can researchers ensure the reproducibility of kinetic studies on this compound’s oxidation?

  • Methodology :
  • Publish detailed protocols for reaction setup (e.g., O2_2 flow rate, agitation speed).
  • Share raw kinetic plots (e.g., time vs. concentration) and curve-fitting parameters (e.g., R2^2 values).
  • Provide access to custom code for data analysis (e.g., Python scripts for Arrhenius plots) in repositories like GitHub.
    Follow CONSORT-EHEALTH guidelines for transparency in reporting .

Ethical & Collaborative Considerations

Q. What ethical practices are essential when collaborating on this compound research?

  • Methodology :
  • Assign data ownership roles early (e.g., lead author handles synthesis, co-author manages computational work).
  • Archive raw data for 5–10 years using platforms like Zenodo or institutional repositories.
  • Disclose conflicts of interest (e.g., funding from chemical suppliers) and adhere to dual-use research policies .

Q. How should contradictory findings in this compound’s biological activity be addressed in grant proposals?

  • Methodology : Frame contradictions as knowledge gaps. For example:
    “Discrepancies in antimicrobial efficacy (Smith et al., 2022 vs. Lee et al., 2023) suggest strain-specific interactions. Our proposed RNA-seq analysis will identify molecular targets across bacterial models.”
    Justify methodologies (e.g., -omics approaches) to resolve ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.